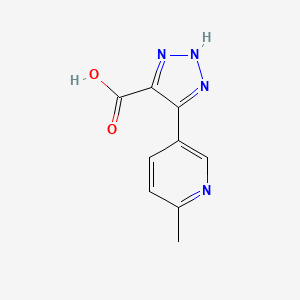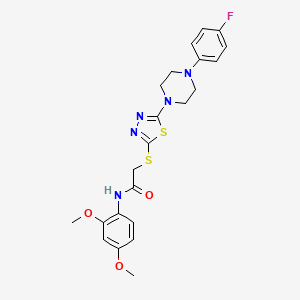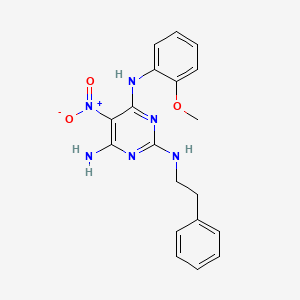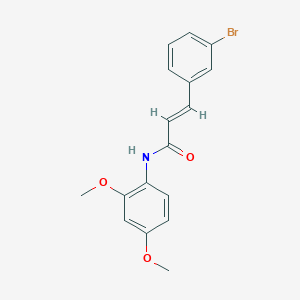
3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, methoxylation, and amide formation. Detailed synthetic routes can be found in relevant literature .
Molecular Structure Analysis
H | N / \ C=O C \ / C / \ Br OCH3 / \ C C | | H OCH3 | C | H Chemical Reactions Analysis
- Protodeboronation : In recent research, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation could potentially be applied to the synthesis of our target compound.
- Hydromethylation : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers
Polymers derived from acrylamide derivatives, including those with bromophenyl and dimethoxyphenyl groups, have been synthesized and characterized for their unique properties. For example, novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate were synthesized, offering insights into monomer reactivity ratios, thermal properties, and potential applications in materials science due to their thermal stability and reactivity patterns (Soykan, Delibaş, & Coşkun, 2008).
Biochemical and Biomedical Research
Acrylamide and its derivatives have been extensively studied for their biochemical behavior and potential biomedical applications. Research has explored the cytotoxicity of acrylamide in various cell lines, highlighting its mechanisms of inducing cell death, which is crucial for understanding its effects on human health and potential therapeutic applications. For instance, acrylamide has been shown to induce apoptosis in NIH/3T3 fibroblast cells, a finding that contributes to the broader understanding of its biological impacts (Sahinturk, Kaçar, Vejselova, & Kutlu, 2018).
Environmental and Safety Considerations
The chemistry, biochemistry, and safety of acrylamide have been reviewed, emphasizing its widespread use in industry and presence in food products. Such studies are crucial for developing safety guidelines and reducing exposure risks. Research in this area has contributed significantly to the understanding of acrylamide's formation, its distribution in the environment, and its potential health effects, which are necessary for regulatory and health advisory purposes (Friedman, 2003).
Advanced Materials and Engineering
Research has also delved into the engineering aspects of acrylamide derivatives, including their photocrosslinking properties and applications in creating advanced materials. For instance, the synthesis and characterization of polyacrylamides having bromo substituted pendant cinnamoyl moieties have been studied for their photocrosslinking properties, offering potential applications in the development of negative photoresist materials for use in photolithography (Selvam, Babu, & Nanjundan, 2005).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-14-7-8-15(16(11-14)22-2)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLFCBZRKLLDAW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)
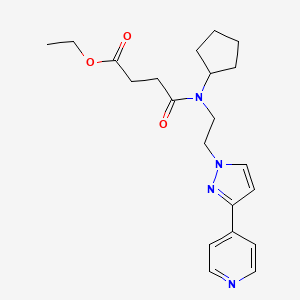
![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)
![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)
![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)
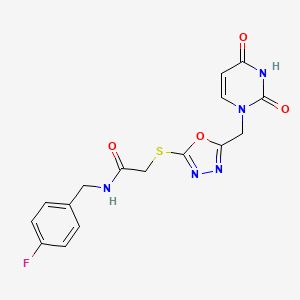
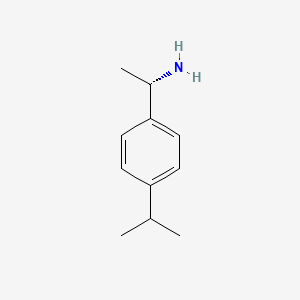
![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)
